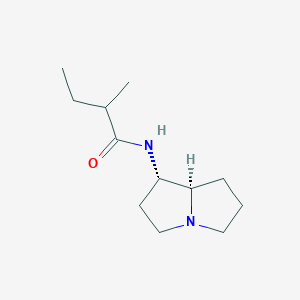
Laburnamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Laburnamine is a natural product found in Adenocarpus mannii, Adenocarpus complicatus, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
Laburnamine is characterized by its high affinity for the α4β2 nicotinic acetylcholine receptor subtype, which is crucial in various neurological processes. Binding studies indicate that this compound has a binding affinity (Ki) of 293 nM for this receptor, significantly higher than its affinity for other subtypes like α3β4 and α7 . As a partial agonist, this compound demonstrates the ability to stimulate receptor activity without fully activating it, which can modulate neurotransmitter release, particularly dopamine, in the central nervous system .
Neurological Disorders
The modulation of nicotinic receptors by this compound presents potential therapeutic avenues for treating neurological disorders such as:
- Alzheimer's Disease : Given its interaction with nicotinic receptors, this compound may help in enhancing cognitive functions and memory retention by promoting cholinergic activity.
- Parkinson's Disease : Its dopaminergic activity could be beneficial in alleviating symptoms associated with dopamine deficiency.
- Addiction : The compound's partial agonist nature may aid in smoking cessation therapies by reducing withdrawal symptoms related to nicotine addiction .
Case Studies and Research Findings
Eigenschaften
Molekularformel |
C12H22N2O |
|---|---|
Molekulargewicht |
210.32 g/mol |
IUPAC-Name |
N-[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-2-methylbutanamide |
InChI |
InChI=1S/C12H22N2O/c1-3-9(2)12(15)13-10-6-8-14-7-4-5-11(10)14/h9-11H,3-8H2,1-2H3,(H,13,15)/t9?,10-,11+/m0/s1 |
InChI-Schlüssel |
JBALUFGTAJXLSF-QXXIUIOUSA-N |
Isomerische SMILES |
CCC(C)C(=O)N[C@H]1CCN2[C@@H]1CCC2 |
Kanonische SMILES |
CCC(C)C(=O)NC1CCN2C1CCC2 |
Synonyme |
laburnamine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















